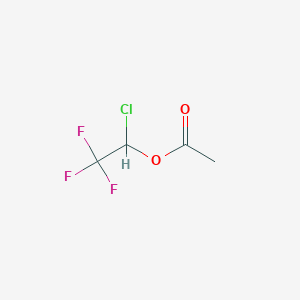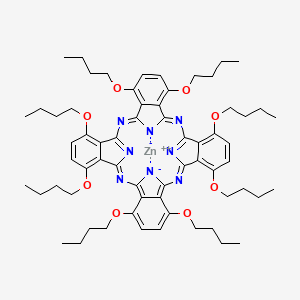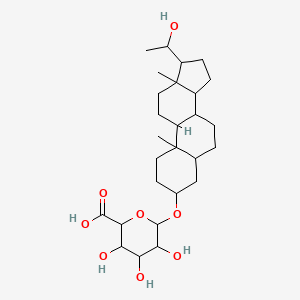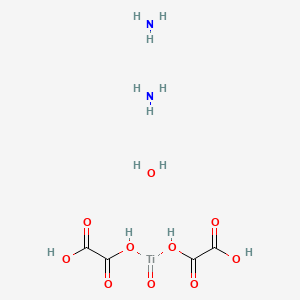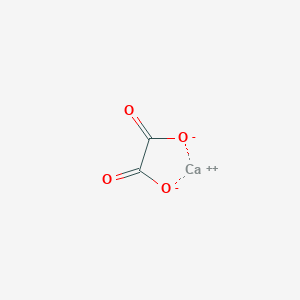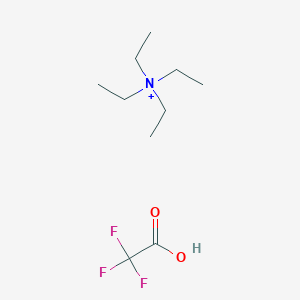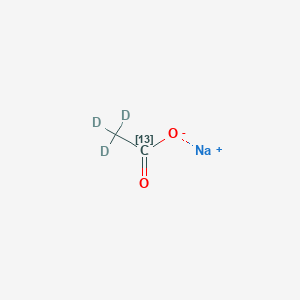
Sodium Acetate-13C,D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Acetate-13C,D3: is a labeled compound where the carbon and hydrogen atoms are isotopically enriched. Specifically, the carbon atom is labeled with carbon-13, and the hydrogen atoms are labeled with deuterium (D3). This compound is often used in various scientific research applications due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium Acetate-13C,D3 can be synthesized by reacting acetic acid labeled with carbon-13 and deuterium with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting product is then purified through crystallization.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of isotopically labeled acetic acid with sodium carbonate or sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield of the labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium Acetate-13C,D3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to produce carbon dioxide and water.
Reduction Reactions: It can be reduced to form ethanol and other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles, typically under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation Reactions: Major products include carbon dioxide and water.
Reduction Reactions: Major products include ethanol and other reduced organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium Acetate-13C,D3 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the pathways of acetate metabolism in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs that are metabolized to acetate.
Industry: It is used in the production of labeled compounds for research and development purposes.
Wirkmechanismus
Sodium Acetate-13C,D3 exerts its effects primarily through its role as a metabolic tracer. The labeled carbon and hydrogen atoms allow researchers to track the compound’s metabolic fate in various biological systems. The molecular targets and pathways involved include the tricarboxylic acid cycle and other metabolic pathways where acetate is a key intermediate.
Vergleich Mit ähnlichen Verbindungen
Sodium Acetate-13C2: Labeled with two carbon-13 atoms.
Sodium Acetate-D3: Labeled with three deuterium atoms.
Sodium Acetate-1-13C: Labeled with one carbon-13 atom.
Uniqueness: Sodium Acetate-13C,D3 is unique due to its dual labeling with both carbon-13 and deuterium, making it particularly useful for detailed metabolic studies and NMR spectroscopy. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope.
Eigenschaften
Molekularformel |
C2H3NaO2 |
|---|---|
Molekulargewicht |
86.045 g/mol |
IUPAC-Name |
sodium;2,2,2-trideuterioacetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1D3,2+1; |
InChI-Schlüssel |
VMHLLURERBWHNL-CKHMYQJJSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])[13C](=O)[O-].[Na+] |
Kanonische SMILES |
CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)


![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
